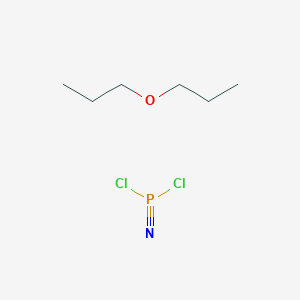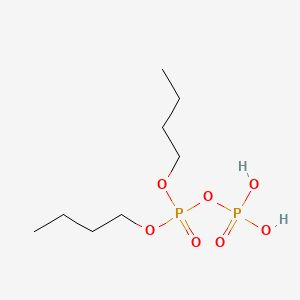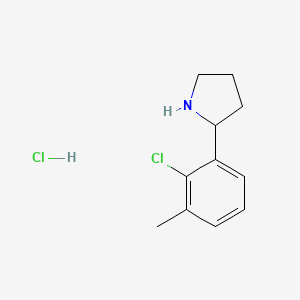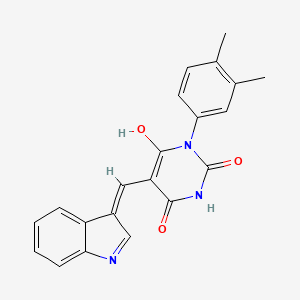
Bis(decanoyloxy)ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc caprate, also known as zinc decanoate, is a zinc salt of decanoic acid. It has the chemical formula C20H38O4Zn and is commonly used in various industrial and scientific applications. This compound is typically a fine white powder that is insoluble in water but soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc caprate can be synthesized through the reaction of zinc oxide or zinc hydroxide with decanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows: [ \text{ZnO} + 2 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Zn(C}{10}\text{H}_{19}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, zinc caprate is often produced by reacting zinc chloride with sodium caprate in an aqueous solution. The resulting zinc caprate precipitates out of the solution and can be filtered, washed, and dried to obtain the final product. This method is advantageous due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc caprate undergoes various chemical reactions, including:
Oxidation: Zinc caprate can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and decanoic acid.
Substitution: Zinc caprate can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and decanoic acid derivatives.
Reduction: Zinc metal (Zn) and decanoic acid (C10H20O2).
Substitution: Various metal caprates depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Zinc caprate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as a component in topical formulations for skin conditions.
Industry: Utilized in the production of rubber, plastics, and coatings due to its stabilizing properties
Wirkmechanismus
The mechanism by which zinc caprate exerts its effects involves the release of zinc ions (Zn²⁺) in the presence of moisture. These zinc ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial and stabilizing effects. Zinc ions can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc oxide (ZnO): Used in sunscreens and as a catalyst.
Zinc chloride (ZnCl2): Utilized in textile processing and as a flux in soldering.
Zinc sulfate (ZnSO4): Commonly used in agriculture as a micronutrient.
Uniqueness of Zinc Caprate
Zinc caprate is unique due to its specific combination of zinc and decanoic acid, which imparts distinct properties such as solubility in organic solvents and antimicrobial activity. Unlike zinc oxide, which is primarily used for its UV-blocking properties, zinc caprate is more versatile in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C20H40O4Zn |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
decanoic acid;zinc |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12); |
InChI-Schlüssel |
SZSKSDNKLVWNFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


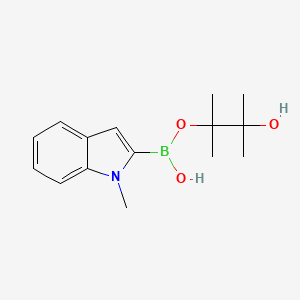
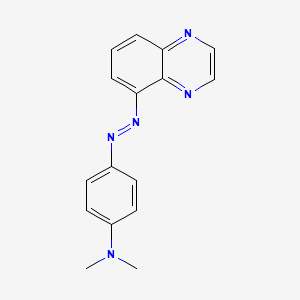
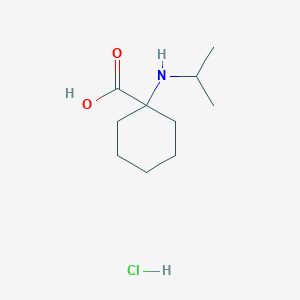
methanone](/img/structure/B13823684.png)

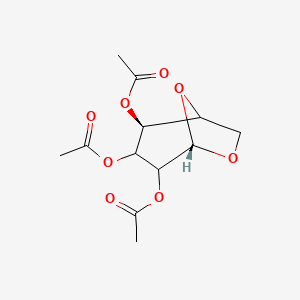
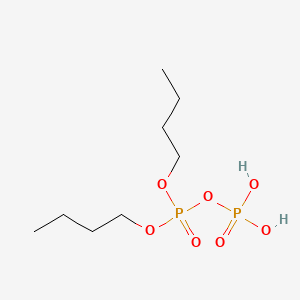
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)

![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
